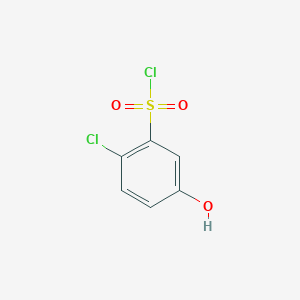

2-Chloro-5-hydroxybenzenesulfonyl chloride

Beschreibung

Contextualization of Benzenesulfonyl Chlorides within Chemical Synthesis and Material Science

Benzenesulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride functional group (-SO₂Cl) attached to a benzene (B151609) ring. amebaownd.com This functional group imparts significant reactivity, making benzenesulfonyl chlorides versatile reagents in organic synthesis. amebaownd.com They are primarily utilized in the preparation of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively. wikipedia.org The synthesis of sulfonamides is particularly noteworthy due to their wide range of applications, including as antibacterial agents in pharmaceuticals. amebaownd.com

In addition to their role in forming sulfonamides and sulfonate esters, benzenesulfonyl chlorides serve as crucial intermediates in the production of various industrial products. They are employed in the manufacturing of dyes and pigments, contributing to the vibrant colors in textiles and other materials. amebaownd.com888chem.com Furthermore, these compounds are used in the synthesis of agrochemicals, such as pesticides and herbicides, as well as in the creation of functional materials like ion-exchange resins and polymers. 888chem.com Their ability to convert alcohols into better leaving groups also facilitates various nucleophilic substitution reactions in organic chemistry. amebaownd.com

The production of benzenesulfonyl chloride itself is typically achieved through the chlorosulfonation of benzene. wikipedia.org Other methods include treating benzenesulfonate (B1194179) salts with reagents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org The electrophilic nature of the sulfur atom in the sulfonyl chloride group is central to its reactivity, allowing it to readily react with a variety of nucleophiles.

Historical Trajectory and Evolution of Research on Halogenated Hydroxybenzenesulfonyl Chlorides

The study of halogenated hydrocarbons, a broader class that includes halogenated hydroxybenzenesulfonyl chlorides, has a rich history due to their diverse applications and reactivity. nc.gov Halogenated hydrocarbons are compounds where at least one hydrogen atom has been replaced by a halogen, such as chlorine, fluorine, or bromine. nc.gov Historically, these compounds have been used as refrigerants, insecticides, and herbicides. nc.gov

Research into benzenesulfonyl chlorides has led to the development of various synthetic methods. For instance, the reaction of benzene with chlorosulfonic acid is a common method for preparing the parent compound. orgsyn.org Over time, research has focused on developing more efficient and environmentally friendly synthetic routes. This includes the use of alternative chlorinating agents to minimize the production of hazardous byproducts.

The introduction of hydroxyl (-OH) and halogen (-Cl, -Br, etc.) groups onto the benzene ring of benzenesulfonyl chloride creates a diverse array of derivatives with unique chemical properties and potential applications. For example, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride has been used in the synthesis of complex molecules and as a chromogenic system in kinetic studies. sigmaaldrich.com The specific positioning of these functional groups on the aromatic ring significantly influences the molecule's reactivity and its potential use as an intermediate in the synthesis of more complex structures.

Current Research Paradigms and Emerging Areas for 2-Chloro-5-hydroxybenzenesulfonyl chloride

Current research involving substituted benzenesulfonyl chlorides is increasingly focused on green chemistry principles, aiming for safer and more sustainable synthetic processes. For instance, methods are being developed that replace harsh reagents like thionyl chloride with greener alternatives to reduce toxic waste and improve safety. google.com

For compounds like this compound, research is likely directed towards their application as building blocks in the synthesis of novel organic molecules with specific biological or material properties. The presence of the chloro, hydroxyl, and sulfonyl chloride groups offers multiple reaction sites for further chemical modification.

An emerging area of interest is the use of substituted benzenesulfonyl chlorides in the development of advanced materials. Their reactivity allows for their incorporation into polymeric structures, potentially leading to materials with enhanced thermal stability, flame retardancy, or specific optical properties. The precise arrangement of substituents on the benzene ring is crucial for tuning the properties of the resulting materials.

Significance of this compound as a Strategic Chemical Intermediate

This compound is a valuable chemical intermediate due to its trifunctional nature, possessing a reactive sulfonyl chloride group, a hydroxyl group, and a chlorine atom attached to the benzene ring. This combination of functional groups allows for a wide range of chemical transformations, making it a strategic precursor for the synthesis of more complex molecules.

The sulfonyl chloride group can readily react with amines to form sulfonamides, a common motif in many pharmaceutical compounds. The hydroxyl group can be alkylated or acylated to introduce different functionalities, while the chlorine atom can participate in nucleophilic aromatic substitution reactions or cross-coupling reactions, further expanding its synthetic utility.

This versatility makes this compound a key building block in the synthesis of a variety of target molecules, including pharmaceuticals, agrochemicals, and specialty dyes. Its structural features allow for the systematic modification of molecular properties, which is essential in the design and development of new chemical entities with desired activities and characteristics. A derivative, 2-chloro-5-hydroxybenzenesulfonamide, has been identified as a chemical transformation product in environmental studies. herts.ac.uk

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H4Cl2O3S |

|---|---|

Molekulargewicht |

227.06 g/mol |

IUPAC-Name |

2-chloro-5-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H4Cl2O3S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3,9H |

InChI-Schlüssel |

OUPMBDZFNHJYJE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1O)S(=O)(=O)Cl)Cl |

Herkunft des Produkts |

United States |

Methodologies for the Synthesis of 2 Chloro 5 Hydroxybenzenesulfonyl Chloride

Established Synthetic Routes and Reaction Pathways

Traditional methods for the synthesis of aryl sulfonyl chlorides often rely on well-established reactions such as chlorosulfonation and strategic functionalization of precursor molecules.

Chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. This electrophilic aromatic substitution reaction typically involves reacting an aromatic compound with chlorosulfonic acid. orgsyn.orgorgsyn.org The regiochemical outcome of the reaction is governed by the directing effects of the substituents already present on the aromatic ring.

In the context of synthesizing 2-Chloro-5-hydroxybenzenesulfonyl chloride, a plausible precursor is 4-chlorophenol (B41353). The hydroxyl group is a strongly activating ortho, para-director, while the chloro group is a deactivating ortho, para-director. Since the para position to the hydroxyl group is blocked, sulfonation would be expected to occur at the positions ortho to the hydroxyl group (C3 and C5). However, the desired product has the sulfonyl chloride group at the C2 position. This presents a regiochemical challenge, suggesting that direct chlorosulfonation of 4-chlorophenol may not be a straightforward route to the desired isomer under standard conditions.

The synthesis of structurally related compounds, such as 2-chloro-5-nitrobenzenesulfonic acid from p-nitrochlorobenzene, demonstrates the feasibility of chlorosulfonating substituted chlorobenzenes. In this case, the reaction is typically carried out by heating the substrate with oleum (B3057394) (fuming sulfuric acid). prepchem.comgoogle.comgoogle.com The nitro group, being a meta-director, directs the incoming sulfonyl group to the position ortho to the chlorine atom.

Table 1: Examples of Chlorosulfonation Reactions on Substituted Benzenes

| Starting Material | Reagent | Temperature (°C) | Product | Reference |

| p-Nitrochlorobenzene | Oleum (25% SO₃) | 100-110 | 2-Chloro-5-nitrobenzenesulfonic acid | prepchem.comgoogle.com |

| Acetanilide | Chlorosulfonic acid | 60 | p-Acetaminobenzenesulfonyl chloride | orgsyn.org |

| Benzene (B151609) | Chlorosulfonic acid | 20-25 | Benzenesulfonyl chloride | orgsyn.org |

To overcome the regiochemical challenges associated with direct chlorosulfonation, multi-step strategies involving the regioselective functionalization of precursor molecules can be employed. One such powerful method is the Sandmeyer reaction, which allows for the introduction of a sulfonyl chloride group at a specific position via a diazonium salt intermediate. organic-chemistry.org

A hypothetical regioselective route to this compound could start from 2-amino-4-chlorophenol (B47367). The synthesis would proceed through the following steps:

Diazotization: The amino group of 2-amino-4-chlorophenol is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures.

Sulfonylation: The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst. This step introduces the sulfonyl chloride group at the position of the original amino group, yielding the desired this compound.

This strategy offers precise control over the regiochemistry, as the position of the sulfonyl chloride group is determined by the location of the amino group in the starting material. A similar approach has been described for the synthesis of 2-chloro-5-sulfamoylbenzoic acids from 2-amino-5-sulfamoylbenzoic acid. google.com

Novel Approaches and Optimized Synthetic Procedures

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and scalable methods for chemical production. These include chemoenzymatic synthesis, the application of green chemistry principles, and the use of continuous flow reactors.

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical transformations. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which can be advantageous in complex syntheses.

While the application of chemoenzymatic methods for the synthesis of this compound is not yet established in the literature, the potential benefits are significant. A hypothetical chemoenzymatic approach could involve an enzymatic hydroxylation or halogenation at a specific position on a precursor molecule to set up the desired substitution pattern for a subsequent chemical sulfonation. The high selectivity of enzymes could help to overcome the regioselectivity challenges encountered in traditional chemical synthesis.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.

Table 2: Application of Green Chemistry Principles to Sulfonyl Chloride Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Prevention | Designing a synthetic route with fewer steps and higher yields to minimize waste generation. |

| Atom Economy | Choosing reactions that incorporate the maximum amount of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like chlorosulfonic acid with greener alternatives. For instance, a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) has been reported as a mild and efficient reagent for the oxidative chlorination of thiols to sulfonyl chlorides. |

| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents instead of volatile organic compounds. |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste. |

A greener approach to the synthesis of sulfonyl chlorides involves the oxidative chlorination of thiols or disulfides. For example, a simple and rapid method for the synthesis of sulfonyl chlorides uses oxone and a chloride source in water as the solvent. organic-chemistry.org This method avoids the use of harsh reagents and corrosive acids.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering several advantages over traditional batch processing. These advantages include enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for automation and scalability.

The synthesis of sulfonyl chlorides, which can be highly exothermic and involve hazardous reagents, is well-suited for continuous flow systems. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Automated continuous systems have been developed for the production of aryl sulfonyl chlorides on a multi-hundred-gram scale. google.com

A continuous flow process for the synthesis of this compound could involve pumping a solution of the precursor (e.g., 2-amino-4-chlorophenol for a Sandmeyer-type reaction) and the reagents through a series of temperature-controlled reactors. The product could then be purified in-line, leading to a more efficient and safer manufacturing process.

Mechanistic Investigations of Synthetic Transformations Leading to this compound

The synthesis of this compound, predominantly achieved through the chlorosulfonation of 4-chlorophenol, is governed by the principles of electrophilic aromatic substitution (EAS). A thorough investigation of the reaction mechanism reveals a multi-step process involving the generation of a potent electrophile, its subsequent attack on the aromatic ring, and the crucial role of substituent effects in directing the regiochemical outcome.

The primary reagent, chlorosulfonic acid (ClSO₃H), serves a dual function as both the solvent and the source of the electrophile. The initial step involves the auto-protolysis of chlorosulfonic acid, where one molecule protonates another. This equilibrium generates the highly reactive electrophilic species, the chlorosulfonium ion (SO₂Cl⁺), along with a sulfate (B86663) anion and a hydronium ion.

Step 1: Generation of the Electrophile

Once the electrophile is formed, the reaction proceeds via the classical electrophilic aromatic substitution mechanism. The electron-rich aromatic ring of 4-chlorophenol acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonium ion. This attack disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate, commonly referred to as a sigma complex or an arenium ion.

Step 2: Formation of the Sigma Complex

The regioselectivity of this attack is dictated by the directing effects of the two substituents already present on the benzene ring: the hydroxyl (-OH) group and the chloro (-Cl) group. The directing influence of these groups is a combination of inductive and resonance effects, which modulate the electron density at different positions on the ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Preference |

| -OH | -I (Electron-withdrawing) | +R (Electron-donating) | Activating | Ortho, Para |

| -Cl | -I (Electron-withdrawing) | +R (Electron-donating) | Deactivating | Ortho, Para |

The hydroxyl group is a potent activating group due to its strong resonance effect (+R), where the lone pairs on the oxygen atom are delocalized into the benzene ring. This significantly increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. Conversely, the chloro group is a deactivating group because its strong inductive effect (-I) withdraws electron density from the ring, making it less reactive than benzene. However, like the hydroxyl group, it also possesses a resonance effect (+R) that enriches the ortho and para positions with electrons.

In the case of 4-chlorophenol, the para position relative to the hydroxyl group is already occupied by the chlorine atom. Therefore, the activating influence of the hydroxyl group directs the incoming electrophile primarily to the ortho positions (C2 and C6). The formation of this compound indicates that the substitution occurs at the C2 position.

The stability of the resulting sigma complex is a key factor in determining the final product. When the electrophile attacks the C2 position (ortho to the -OH group and meta to the -Cl group), the positive charge in the resonance structures of the sigma complex can be delocalized onto the oxygen atom of the hydroxyl group. This provides a particularly stable resonance contributor, thereby lowering the activation energy for this pathway.

Step 3: Deprotonation and Re-aromatization

In the final step of the mechanism, a weak base, such as the bisulfate ion (HSO₄⁻) or a chloride ion (Cl⁻) present in the reaction mixture, abstracts a proton from the carbon atom bearing the newly attached sulfonyl chloride group. This restores the aromaticity of the ring and yields the final product, this compound.

Computational studies on related electrophilic aromatic substitution reactions on substituted benzenes support the observed regioselectivity. These studies indicate that the transition state energies for substitution at different positions are influenced by the electronic properties of the substituents. For phenols, the ortho and para positions are significantly activated towards electrophilic attack due to the favorable resonance stabilization of the intermediate sigma complex.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Hydroxybenzenesulfonyl Chloride

Electrophilic and Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur center makes it highly electron-deficient and thus a strong electrophile. This facilitates reactions with a wide range of nucleophiles. The general mechanism for these reactions is a bimolecular nucleophilic substitution (Sₙ2), which is believed to be concerted. nih.gov

2-Chloro-5-hydroxybenzenesulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamide derivatives. This reaction is a cornerstone in the synthesis of many biologically active compounds. eurjchem.comcbijournal.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and the deprotonation of the nitrogen atom, typically by a base, to yield the stable sulfonamide and hydrochloric acid.

A base, such as pyridine or triethylamine, is commonly added to the reaction mixture to neutralize the HCl byproduct, driving the reaction to completion. youtube.comekb.eg Studies on benzenesulfonyl chlorides have shown that reactions in aqueous media can proceed with high yields, even at high pH, which is attributed to the involvement of third-order reaction kinetics involving the sulfonyl chloride, the amine, and a hydroxide ion. scilit.com

A closely related compound, 3,5-dichloro-2-hydroxybenzenesulfonyl chloride, has been shown to react with aqueous ammonia to form 2-hydroxy-3,5-dichlorobenzenesulfonamide. google.com In a typical procedure, a solution of the sulfonyl chloride is added to an excess of aqueous ammonia at low temperatures (-5° to 25° C) to produce the corresponding sulfonamide. google.com This demonstrates that the presence of the hydroxyl and chloro substituents does not inhibit this fundamental reaction.

Table 1: Representative Conditions for Sulfonamide Formation

| Sulfonyl Chloride | Amine | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M) | Water | Room Temp. | 94% scilit.com |

| Benzenesulfonyl chloride | p-aminophenol | Pyridine | DMF | 0°C to RT | 77% chemicalbook.com |

| 3,5-dichloro-2-hydroxybenzenesulfonyl chloride | Aqueous Ammonia | (Excess Amine) | Methylene Chloride / Water | 0°C to 15°C | High Yield google.com |

In a similar fashion to amines, alcohols and phenols can act as nucleophiles, reacting with this compound to produce sulfonate esters. This reaction is a common method for converting an alcohol's hydroxyl group into a good leaving group for subsequent substitution or elimination reactions. youtube.com

The mechanism is analogous to sulfonamide formation: the oxygen atom of the alcohol or phenol attacks the sulfur atom of the sulfonyl chloride. youtube.com A base, typically pyridine, is used both as a solvent and to catalyze the reaction and neutralize the generated HCl. youtube.com A key feature of this reaction is that the C-O bond of the alcohol is not broken during the formation of the sulfonate ester; therefore, the stereochemical configuration of the alcohol is retained in the product. youtube.comyoutube.com

The general reaction is: Ar-SO₂Cl + R-OH + Pyridine → Ar-SO₂OR + Pyridine-H⁺Cl⁻

While the reaction with alcohols is generally straightforward, reactions with phenols can sometimes be complicated by the formation of an insoluble salt between the phenol and the base (e.g., pyridine), which can hinder product formation. eurjchem.com The electronic nature of substituents on the phenol can also influence reactivity, with electron-withdrawing groups generally slowing the reaction.

The sulfonyl chloride group can participate in Friedel-Crafts type reactions with aromatic compounds, which act as carbon nucleophiles. In this electrophilic aromatic substitution reaction, known as sulfonylation, the sulfonyl chloride is activated by a strong Lewis acid catalyst, such as AlCl₃ or FeCl₃. wikipedia.orgnih.gov This generates a highly electrophilic sulfonylium cation (ArSO₂⁺) or a complex between the sulfonyl chloride and the Lewis acid, which is then attacked by the electron-rich aromatic ring of the nucleophile. youtube.comlibretexts.org The reaction results in the formation of a diaryl sulfone.

The general reaction is: Ar-SO₂Cl + Ar'-H + AlCl₃ → Ar-SO₂-Ar' + HCl + AlCl₃

For this compound, this reaction is complex. The aromatic ring of the sulfonyl chloride itself is deactivated towards electrophilic attack due to the electron-withdrawing effects of the sulfonyl chloride and chloro groups. The hydroxyl group is a strong activating group, but its directing effects (ortho, para) would conflict with the deactivating groups. Furthermore, the hydroxyl group can complex with the Lewis acid, potentially deactivating the catalyst and complicating the reaction.

Reactivity Modulation by the Aromatic Hydroxyl and Chloro Substituents

The chloro and hydroxyl groups on the benzene (B151609) ring significantly influence the reactivity of the sulfonyl chloride moiety. The chlorine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance. The hydroxyl group is a strong electron-donating group via resonance. These electronic effects can alter the electrophilicity of the sulfur atom and the stability of reaction intermediates.

Intramolecular reactions, such as cyclization, are known for certain substituted sulfonyl compounds, particularly in the presence of a base. For instance, some N-cyano sulfonimidoyl amides can undergo acid-catalyzed intramolecular cyclization to form thiadiazine 1-oxides. nih.gov

However, for this compound, a simple intramolecular cyclization involving the hydroxyl group and the sulfonyl chloride group is geometrically unfavorable. The hydroxyl group is in the meta position relative to the sulfonyl chloride, making a direct intramolecular ether linkage (forming a five-membered ring) or other simple cyclizations unlikely without a significant rearrangement of the aromatic ring, which is not a common pathway under standard sulfonylation conditions. Cationic rearrangements of the Wagner-Meerwein type are typically associated with carbocation intermediates, which are not formed in the standard Sₙ2-type reactions of sulfonyl chlorides. msu.edu Therefore, under typical nucleophilic substitution conditions, intramolecular cyclization is not an expected reaction pathway for this molecule.

The presence of the hydroxyl group introduces the possibility of hydrogen bonding, which can play a significant role in the molecule's conformation and reactivity. An intramolecular hydrogen bond can potentially form between the hydrogen of the hydroxyl group and one of the oxygen atoms of the sulfonyl group.

This type of intramolecular hydrogen bonding has been observed in related structures, such as ortho-(4-tolylsulfonamido)benzamides, where it influences the molecular conformation. nih.gov Such a hydrogen bond in this compound could:

Stabilize the ground-state conformation: This might increase the activation energy required for a reaction to occur.

Restrict rotation: The hydrogen bond can limit the free rotation around the C-S bond, potentially affecting the orientation and accessibility of the sulfonyl chloride group to an incoming nucleophile.

Modulate electrophilicity: By donating electron density to the sulfonyl oxygen, the hydrogen bond could slightly decrease the electrophilicity of the sulfur atom.

Intermolecular hydrogen bonding with solvent molecules, particularly protic solvents, is also critical. nih.gov Solvation of the sulfonyl chloride can influence its reactivity, and hydrogen bonding between the molecule's hydroxyl group and the solvent can affect its solubility and the orientation it presents to nucleophiles. In reactions with amines or alcohols, the hydroxyl group can also compete for hydrogen bonding with the nucleophile, potentially influencing the reaction kinetics.

Catalyzed Reactions of this compound

Lewis acids are frequently employed to activate sulfonyl chlorides towards nucleophilic attack, thereby facilitating the formation of sulfonamides and sulfonate esters. These catalysts function by coordinating to one of the oxygen atoms of the sulfonyl group, which increases the electrophilicity of the sulfur atom.

While no studies specifically report the use of Lewis acids with this compound, the general mechanism is well-established for other benzenesulfonyl chlorides. For instance, Friedel-Crafts sulfonylation of aromatic compounds with arenesulfonyl chlorides can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃). This reaction, however, is generally more challenging than the corresponding acylation. The presence of a hydroxyl group on the benzene ring of this compound would likely complicate such reactions, as it can also coordinate to the Lewis acid, potentially deactivating both the catalyst and the substrate.

Table 1: Common Lewis Acid Catalysts in Reactions of Aryl Sulfonyl Chlorides

| Catalyst | Typical Applications |

|---|---|

| Aluminum chloride (AlCl₃) | Friedel-Crafts sulfonylation |

| Zinc chloride (ZnCl₂) | Sulfonamide synthesis |

| Titanium tetrachloride (TiCl₄) | Sulfonamide synthesis |

This table represents common applications for aryl sulfonyl chlorides in general and is not based on specific data for this compound.

Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Cross-coupling reactions at the chloro-position of aryl chlorides are a cornerstone of modern synthetic chemistry. However, research specifically detailing such transformations for this compound is absent from the literature.

In principle, the chloro substituent on the aromatic ring of this compound could participate in various palladium-, nickel-, or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. The sulfonyl chloride group is generally stable under many cross-coupling conditions. However, the reactivity of the C-Cl bond would be influenced by the electronic effects of the sulfonyl chloride and hydroxyl groups. The hydroxyl group might require protection prior to the cross-coupling reaction to prevent interference with the catalyst or reagents.

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies are fundamental to understanding reaction mechanisms and optimizing reaction conditions. Unfortunately, there is a notable absence of published kinetic or thermodynamic data for any reaction involving this compound.

For other aromatic sulfonyl chlorides, kinetic studies have been conducted, particularly for hydrolysis (solvolysis) reactions. These studies have shown that the rates of these reactions are highly dependent on the substituents on the aromatic ring. For example, electron-withdrawing groups generally increase the rate of nucleophilic attack on the sulfur atom, while electron-donating groups decrease the rate. The hydrolysis of benzenesulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism.

Thermodynamic data for benzenesulfonyl chlorides, such as enthalpy of formation and bond dissociation energies, are also available for some parent and substituted compounds, but not for this compound specifically.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the structures of transition states. Despite the power of these methods, no computational studies focused on the reaction mechanisms of this compound have been reported.

For other arenesulfonyl chlorides, computational studies, often using density functional theory (DFT), have been employed to investigate phenomena such as the mechanism of nucleophilic substitution at the sulfur atom and the origins of unexpected reactivity patterns. For instance, computational studies have been used to rationalize the counterintuitive observation that ortho-alkyl groups can accelerate the rate of chloride-chloride exchange in arenesulfonyl chlorides. These studies provide valuable insights into the electronic and steric factors that govern the reactivity of this class of compounds. A similar computational investigation of this compound could illuminate the influence of its specific substitution pattern on its reactivity.

Applications of 2 Chloro 5 Hydroxybenzenesulfonyl Chloride in Advanced Organic Synthesis

Precursor for Complex Heterocyclic Architectures

The inherent reactivity of the sulfonyl chloride moiety, coupled with the synthetic handle provided by the hydroxyl group, enables the use of 2-Chloro-5-hydroxybenzenesulfonyl chloride in the construction of intricate heterocyclic systems. These structures are often the core of molecules designed for specific biological or material functions.

The sulfonamide linkage is a cornerstone in medicinal chemistry, and this compound serves as an excellent starting material for creating diverse sulfonamide-based molecular scaffolds. The most fundamental application involves the reaction of its sulfonyl chloride group with primary or secondary amines to form stable sulfonamide bonds mdpi.com. This reaction is a robust and high-yielding method for accessing a wide array of derivatives researchgate.net.

The presence of the chloro and hydroxyl groups on the aromatic ring provides significant advantages for developing chemical probes. These substituents allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character. Furthermore, the hydroxyl group can act as a hydrogen bond donor or be used for secondary modifications, enabling the attachment of fluorescent tags, affinity labels, or other functional moieties.

Research on structurally similar compounds underscores this potential. For instance, 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride has been utilized in the synthesis of complex chiral sulfonamido ligands, demonstrating how substituted hydroxybenzenesulfonyl chlorides are employed to build sophisticated molecular frameworks for specific applications like asymmetric catalysis or as enzyme inhibitors sigmaaldrich.com. The principles of these syntheses are directly applicable to this compound for generating novel molecular probes to investigate biological systems ucl.ac.uk.

Table 1: Representative Sulfonamide Synthesis This interactive table showcases the general reaction scheme for producing sulfonamide scaffolds using various sulfonyl chlorides and amines.

| Sulfonyl Chloride Precursor | Amine Partner | Resulting Scaffold Type | Potential Application |

|---|---|---|---|

| This compound | Aniline | N-Aryl Sulfonamide | Enzyme Inhibitors |

| p-Toluenesulfonyl chloride | Propan-1-amine | N-Alkyl Sulfonamide | Antibacterial Agents nih.gov |

| Dansyl chloride | Glycine (amino acid) | Fluorescently Tagged Amino Acid | Biochemical Probes |

The bifunctional nature of this compound makes it a candidate for constructing fused polycyclic systems through intramolecular cyclization reactions. Although direct literature for this specific molecule is specialized, its structure lends itself to established synthetic strategies.

One potential pathway involves an initial reaction at the hydroxyl or sulfonyl chloride group to introduce a side chain, followed by a subsequent ring-closing reaction. For example, the hydroxyl group could be alkylated with a suitable electrophile, introducing a chain that could later participate in an intramolecular Friedel-Crafts-type reaction with the aromatic ring rsc.org. The sulfonyl group, being an electron-withdrawing group, would influence the regioselectivity of such a cyclization.

Alternatively, the sulfonyl chloride can be converted into a sulfonamide, where the substituent on the nitrogen atom is designed to undergo a cyclization reaction back onto the aromatic core. Such tandem reaction sequences are powerful tools in organic synthesis for rapidly building molecular complexity from simple, functionalized starting materials researchgate.net. These strategies could potentially lead to the formation of benzoxathiine dioxides or other related fused heterocyclic structures.

Utility in the Construction of Advanced Organic Materials

The dual reactivity of this compound allows it to function as a monomer in polymerization reactions, leading to advanced materials with tailored properties.

This compound is an archetypal A-B monomer, containing two distinct and reactive functional groups: a nucleophilic hydroxyl group (A) and an electrophilic sulfonyl chloride group (B). This structure allows it to undergo self-condensation polymerization to form polysulfonates, a class of high-performance polymers. In this reaction, the hydroxyl group of one monomer attacks the sulfonyl chloride group of another, forming a sulfonate ester linkage (-SO₂-O-) and eliminating hydrogen chloride (HCl) as a byproduct taylorandfrancis.com.

The polymerization of the closely related 4-hydroxybenzenesulfonyl chloride has been documented to yield such polysulfonates acs.org. By analogy, this compound would polymerize to produce a poly(chloro-phenylene sulfonate). The presence of the chlorine atom in each repeating unit of the polymer chain would significantly modify the material's properties, potentially enhancing its:

Chemical Resistance: The C-Cl bond can increase stability against certain chemical environments.

Thermal Stability: Halogen substitution can raise the glass transition temperature and decomposition temperature.

Solubility: The chlorine atom alters the polarity of the polymer, affecting its solubility in organic solvents.

Flame Retardancy: Chlorine-containing polymers often exhibit inherent flame-retardant properties.

This type of polymerization, known as polycondensation, is a powerful method for creating linear polymers with precisely controlled structures and properties gdckulgam.edu.in.

The electronic properties and reactive sites of this compound make it a valuable intermediate for synthesizing photoactive materials and functional dyes. The aromatic ring, substituted with both an electron-donating hydroxyl group and an electron-withdrawing sulfonyl group, forms a "push-pull" system that is foundational for many chromophores.

Its structural relative, 2-chloro-5-nitrobenzenesulfonyl chloride, is a well-established intermediate in the synthesis of acid dyes and fluorescent pigments google.comgoogle.com. In many of these syntheses, the nitro group is reduced to an amine, which is then diazotized and coupled with other aromatic compounds to form azo dyes.

For this compound, the phenolic hydroxyl group serves as an activated site for electrophilic substitution, making it an excellent coupling partner for diazonium salts to directly form azo dyes. The sulfonyl chloride moiety can be converted into a sulfonamide or sulfonate ester, which can act as an auxochrome to modulate the color and improve properties like water solubility or lightfastness.

Table 2: Influence of Functional Groups on Dye Properties This interactive table outlines how different functional groups, present in or derived from the title compound, can influence the characteristics of a dye molecule.

| Functional Group | Type | Typical Effect on Color | Impact on Properties |

|---|---|---|---|

| -OH (Hydroxyl) | Auxochrome | Deepens color (Bathochromic shift) | Increases polarity; provides a site for coupling |

| -Cl (Chloro) | Auxochrome | Can cause a slight bathochromic shift | Improves lightfastness and chemical stability |

| -SO₂Cl (Sulfonyl Chloride) | Reactive Group | Electron-withdrawing | Provides a covalent attachment point to substrates |

Role as a Derivatizing Agent in Analytical Chemistry Methodologies

In analytical chemistry, particularly in chromatographic methods like High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to make it more suitable for separation and detection researchgate.net. Sulfonyl chlorides are a well-known class of reagents for this purpose.

This compound possesses the key feature of a derivatizing agent: a highly reactive sulfonyl chloride group. This group reacts readily and quantitatively with nucleophilic functional groups present in analytes, such as primary and secondary amines, phenols, and thiols nih.gov. The reaction forms a stable covalent bond, attaching the chloro-hydroxy-benzenesulfonyl moiety to the target molecule.

The purpose of this "tagging" is to enhance detectability. The benzene (B151609) ring of the reagent acts as a chromophore, which strongly absorbs ultraviolet (UV) light. After derivatization, analytes that previously had little to no UV absorbance become easily detectable by a standard HPLC-UV detector. While it does not offer the high sensitivity of fluorescent tags like Dansyl chloride, its utility lies in its ability to provide robust UV detection for a wide range of compounds nih.govsigmaaldrich.comsigmaaldrich.com. The specific substitution pattern (chloro and hydroxyl groups) can also be used to influence the retention time and chromatographic separation of the derivatized analytes.

Contributions to Methodological Development in C-S and C-N Bond Formations

The reactivity of the sulfonyl chloride functional group makes this compound and its derivatives valuable reagents in the development of new synthetic methodologies, particularly for the construction of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These bonds are fundamental linkages in a vast array of pharmaceuticals, agrochemicals, and materials. The substituted aromatic ring of this specific compound offers a scaffold that can be further functionalized, making its role in methodological development particularly noteworthy for creating complex molecular architectures.

Formation of C-N Bonds: Synthesis of Sulfonamides

The most significant contribution of this class of reagents is in the formation of C-N bonds to produce sulfonamides. The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely employed method for creating the sulfonamide linkage. Research in this area has focused on optimizing conditions and expanding the substrate scope.

A key example of methodological application is found in the synthesis of 2-hydroxybenzenesulfonamide derivatives, where the closely related 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride serves as a crucial intermediate. A developed process outlines the reaction of this sulfonyl chloride with ammonia to form 2-hydroxy-3,5-dichlorobenzenesulfonamide, which is a precursor to herbicidal compounds google.com. This transformation highlights a practical and scalable method for C-N bond formation under controlled conditions. The process can be conducted using either aqueous or anhydrous ammonia, demonstrating flexibility in the choice of reagents based on desired operational parameters google.com.

The reaction conditions for this amination have been well-defined, providing a clear protocol for this specific C-N bond formation. For instance, a solution of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride in a solvent like methylene chloride is added to an excess of aqueous ammonium hydroxide while maintaining a low temperature to control the exothermic reaction google.com.

Detailed findings from this synthetic methodology are presented below:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Conditions | Product |

|---|---|---|---|---|---|

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | Aqueous Ammonia (20-47%) | Methylene Chloride | -5°C to 25°C | At least 3 equivalents of ammonia charged to the sulfonyl chloride solution. google.com | 2-hydroxy-3,5-dichlorobenzenesulfonamide |

| 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride | Anhydrous Ammonia | Halocarbons, Ethers | < 15°C | At least 3 equivalents of anhydrous ammonia charged into the cooled sulfonyl chloride solution. google.com | 2-hydroxy-3,5-dichlorobenzenesulfonamide |

Furthermore, the utility of 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride has been extended to the synthesis of sulfonamide derivatives incorporating amino acids, demonstrating its application in creating molecules with potential biological activity orientjchem.org. This highlights the compound's role in developing methodologies for synthesizing more complex and functionally diverse sulfonamides.

Formation of C-S Bonds

The formation of carbon-sulfur bonds using sulfonyl chlorides as starting materials is an active area of research in organic synthesis. Methodologies such as nickel-catalyzed desulfonative cross-coupling reactions have been developed to synthesize asymmetric thioethers from two different sulfonyl chlorides cell.com. In these advanced methods, one arylsulfonyl chloride can act as a sulfur precursor while another sulfonyl chloride serves as an electrophile cell.com.

However, while these general methodologies for C-S bond formation from sulfonyl chlorides are established, specific research detailing the application of this compound or its direct derivatives as a key reagent in the development of these methods is not extensively documented in the scientific literature. The focus of this particular substituted sulfonyl chloride has predominantly been on the synthesis of sulfonamides for applications in agrochemicals and bioactive molecules.

Advanced Spectroscopic and Analytical Methodologies for Studying 2 Chloro 5 Hydroxybenzenesulfonyl Chloride Reactions and Derivatives

Elucidation of Reaction Intermediates and Products using In-situ Spectroscopy

In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for real-time monitoring of chemical reactions involving 2-Chloro-5-hydroxybenzenesulfonyl chloride. These non-invasive techniques allow researchers to track the concentrations of reactants, intermediates, and products as the reaction progresses, providing critical insights into reaction mechanisms and kinetics without the need for sample extraction. youtube.com

FTIR Spectroscopy: In a typical reaction, such as the synthesis of a sulfonamide from this compound and an amine, in-situ FTIR can monitor the process by tracking key vibrational bands. ionike.com An attenuated total reflectance (ATR) probe inserted directly into the reaction vessel can record spectra at regular intervals. Researchers would monitor the disappearance of the characteristic absorption band of the sulfonyl chloride (S-Cl) group and the appearance of new bands corresponding to the sulfonamide (S-N) linkage and N-H bonds. rsc.org This allows for the precise determination of reaction start and end points and the identification of any transient species. youtube.com

Raman Spectroscopy: Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous or highly polar media due to the weak Raman signal of water. mdpi.com For reactions involving this compound, an immersion Raman probe can track changes in the chemical fingerprint region (400–4000 cm⁻¹). mdpi.comspectroscopyonline.com The consumption of the sulfonyl chloride and the formation of the sulfonamide product can be quantified by monitoring the intensity of their unique Raman peaks over time. This technique is highly effective for studying hazardous reactions under actual process conditions, providing valuable kinetic data. spectroscopyonline.comresearchgate.net

Below is a table illustrating the typical vibrational frequencies that would be monitored during the conversion of a sulfonyl chloride to a sulfonamide.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Application in Reaction Monitoring |

| Sulfonyl Chloride (SO₂Cl) | S-Cl Stretch | 300 - 400 | Raman | Disappearance indicates reactant consumption. |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1310 - 1320 | FTIR | Shift upon conversion to sulfonamide. rsc.org |

| Sulfonyl (SO₂) | Symmetric Stretch | 1140 - 1155 | FTIR | Shift upon conversion to sulfonamide. rsc.org |

| Sulfonamide (SO₂NH) | S-N Stretch | 890 - 915 | FTIR | Appearance indicates product formation. rsc.org |

| Sulfonamide (SO₂NH) | N-H Stretch | 3140 - 3350 | FTIR | Appearance confirms sulfonamide product. rsc.org |

Crystallographic Studies of this compound Derivatives for Structural Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline derivatives of this compound. This technique provides unambiguous confirmation of molecular connectivity, conformation, and intermolecular interactions in the solid state.

The process involves irradiating a single crystal of a derivative, such as a sulfonamide, with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the exact positions of all atoms in the crystal lattice can be determined. This analysis yields crucial data, including:

Bond Lengths and Angles: Precise measurements that confirm the covalent structure.

Torsional Angles: Information about the molecule's conformation.

Stereochemistry: Unambiguous assignment of the spatial arrangement of atoms.

Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent forces that dictate the crystal packing.

While crystallographic data for derivatives of this compound itself are not widely published, data from closely related structures, such as 2-chloro-5-nitrobenzenesulfonamide, illustrate the type of information obtained. nih.gov The synthesis of complex chiral sulfonamides from the similar precursor 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride further highlights the importance of this technique for absolute structural verification. sigmaaldrich.com

The table below presents representative crystal data for a related benzenesulfonamide (B165840) derivative, showcasing the detailed structural parameters provided by X-ray crystallography.

| Parameter | Value for 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide wordpress.com |

| Chemical Formula | C₁₃H₉Cl₂NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 6.5943 Å, b = 10.9167 Å, c = 20.167 Å |

| Dihedral Angle (aromatic rings) | 76.9° |

| Key Intermolecular Interaction | N—H⋯O(S) hydrogen bonds forming inversion dimers |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment of Products

When this compound reacts with chiral molecules (e.g., chiral amines or alcohols), it can form diastereomeric products. Advanced NMR techniques are indispensable for determining the relative and absolute stereochemistry of these new chiral centers.

2D NMR for Relative Stereochemistry: Two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are primary tools for determining the relative spatial arrangement of atoms. acdlabs.comacdlabs.com These experiments detect correlations between protons that are close to each other in space (typically <5 Å), regardless of their through-bond connectivity. libretexts.org

For a diastereomeric sulfonamide derivative, a NOESY or ROESY spectrum would reveal key spatial correlations. For instance, a cross-peak between a proton on the benzenesulfonyl moiety and a proton on the chiral substituent would indicate that they are on the same face of the molecule, allowing for the assignment of relative stereochemistry. youtube.com

Chiral Derivatizing Agents (CDAs) for Absolute Stereochemistry: To determine the absolute configuration of a chiral derivative, a common strategy involves reacting it with a chiral derivatizing agent (CDA) of known absolute stereochemistry, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). wordpress.com This creates a new pair of diastereomers. By comparing the ¹H or ¹⁹F NMR spectra of these diastereomers, the absolute configuration of the original molecule can be assigned based on the predictable shielding/deshielding effects of the CDA's phenyl ring on the nearby protons of the substrate. wordpress.com

The table below outlines how advanced NMR techniques are applied to determine stereochemistry.

| Technique | Principle | Application to Derivatives | Information Obtained |

| NOESY/ROESY | Measures through-space dipolar coupling between protons. libretexts.org | Analysis of diastereomeric products formed from a chiral reactant. | Reveals proximity of specific protons, allowing assignment of relative stereochemistry. |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent linkage of the chiral derivative to a CDA creates diastereomers with distinct NMR signals. wordpress.com | Reaction of a chiral alcohol or amine derivative with (R)- and (S)-Mosher's acid. | Absolute configuration is determined by analyzing the chemical shift differences (Δδ) between the two diastereomeric adducts. |

| NMR with Chiral Solvating Agents (CSAs) | Non-covalent interaction with a chiral solvent or additive creates transient diastereomeric complexes. researchgate.net | Dissolving an enantiomeric derivative in a chiral solvent. | Can induce separation of signals for enantiomers, allowing for determination of enantiomeric excess. |

High-Resolution Mass Spectrometry for Product Characterization and Purity Assessment in Research

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the unambiguous characterization of novel derivatives of this compound and for the rigorous assessment of their purity. nih.gov Unlike standard mass spectrometry, HRMS instruments (such as Orbitrap or FT-ICR analyzers) measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). nih.govnih.gov

This high mass accuracy allows for the confident determination of a molecule's elemental composition from its exact mass. For a newly synthesized sulfonamide or sulfonate ester derivative, HRMS can confirm its identity by matching the experimentally measured mass to the theoretically calculated mass for the expected molecular formula.

Furthermore, when coupled with a separation technique like liquid chromatography (LC-HRMS), this method is highly effective for purity assessment. It can detect and identify trace-level impurities, such as unreacted starting materials, byproducts from side reactions, or degradation products, even if they co-elute with the main product. researchgate.netlcms.cz The high selectivity of HRMS allows for the extraction of ion chromatograms for expected impurities, enabling their quantification at very low levels. nih.gov

The following table demonstrates the principle of using HRMS for molecular formula confirmation of a hypothetical sulfonamide derivative.

| Parameter | Value |

| Hypothetical Derivative | N-benzyl-2-chloro-5-hydroxybenzenesulfonamide |

| Molecular Formula | C₁₃H₁₂ClNO₃S |

| Theoretical Monoisotopic Mass | 313.02264 Da |

| Measured Mass (HRMS) | 313.02259 Da |

| Mass Error | -0.16 ppm |

| Conclusion | The measured mass is within the acceptable error margin (<5 ppm), confirming the proposed elemental composition. |

Computational and Theoretical Chemistry Studies of 2 Chloro 5 Hydroxybenzenesulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of 2-Chloro-5-hydroxybenzenesulfonyl chloride. These calculations provide a detailed picture of electron distribution, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity.

The optimized molecular structure can be determined, providing precise bond lengths and angles. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For sulfonyl chlorides, the LUMO is typically centered on the sulfur atom of the sulfonyl chloride group, making it the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In this compound, these maps would show electron-rich regions (negative potential) around the oxygen and chlorine atoms and the hydroxyl group, while the area around the sulfur atom would be electron-deficient (positive potential), confirming its electrophilic nature.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for comparing the reactivity of this compound with other related sulfonyl chlorides. For instance, DFT methods with the B3LYP functional and a 6-311G+(d,p) basis set are commonly used for these types of calculations. nih.gov

Table 1: Calculated Reactivity Descriptors for Substituted Benzenesulfonyl Chlorides

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | -7.8 | -1.5 | 6.3 | 2.9 |

| 4-Nitrobenzenesulfonyl chloride | -8.5 | -2.1 | 6.4 | 3.6 |

| 4-Methoxybenzenesulfonyl chloride | -7.2 | -1.2 | 6.0 | 2.5 |

| This compound | -7.6 (Est.) | -1.8 (Est.) | 5.8 (Est.) | 3.2 (Est.) |

Note: Values for this compound are estimated based on trends observed in related compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Reaction Systems

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with solvent molecules and reactants in a reaction system.

Conformational analysis is important as the rotation around the C-S bond can be restricted by ortho-substituents, which in turn can affect reactivity. researchgate.net MD simulations can map the potential energy surface associated with this rotation and identify the most stable conformers.

In reaction systems, MD simulations are particularly useful for understanding the role of the solvent. For instance, in solvolysis reactions, simulations can model the formation of a solvent shell around the sulfonyl chloride group. They can reveal the specific arrangement and orientation of solvent molecules, such as water or alcohols, as they approach the electrophilic sulfur center. This provides a dynamic picture of the pre-reaction complex and the intermolecular interactions, like hydrogen bonding between the solvent and the hydroxyl or sulfonyl oxygen atoms, that facilitate the reaction. These simulations can complement quantum chemical calculations by providing a broader, ensemble-based view of the system's behavior.

Prediction of Novel Reaction Pathways and Transition States via Ab Initio Methods

Ab initio (from first principles) quantum mechanical methods are critical for mapping out reaction mechanisms, identifying intermediates, and characterizing transition states. For reactions involving this compound, such as its reaction with amines to form sulfonamides, these methods can elucidate the precise pathway of the nucleophilic attack.

Calculations of the Potential Energy Surface (PES) can trace the energy changes as the reactants approach and transform into products. This allows for the identification of the transition state—the highest energy point along the reaction coordinate—and any reaction intermediates. For many sulfonyl chlorides, the reaction mechanism is a concerted SN2-like process, though the possibility of a stepwise mechanism involving a five-coordinate intermediate can also be explored. cdnsciencepub.comresearchgate.net

For example, simulations of the hydrolysis of benzenesulfonyl chloride using the PM3 semi-empirical method have shown a two-step exothermic process that proceeds through a relatively unstable five-coordinate intermediate. researchgate.net Ab initio methods can provide a more accurate description of the energies and structures of these transient species. The activation energy (the energy difference between the reactants and the transition state) can be calculated, which is directly related to the reaction rate. Furthermore, these methods can predict Kinetic Isotope Effects (KIEs), which can be compared with experimental data to validate the proposed mechanism.

Structure-Reactivity Relationships and Predictive Modeling of Derivatization Reactions

Understanding the relationship between the structure of a sulfonyl chloride and its reactivity is crucial for designing new molecules and predicting their behavior. Computational studies play a key role in establishing quantitative structure-reactivity relationships (QSRR).

For a series of substituted benzenesulfonyl chlorides, computational methods can calculate various electronic and steric descriptors. These descriptors can then be correlated with experimentally determined reaction rates. For example, the reactivity of benzenesulfonyl chlorides generally increases with electron-withdrawing substituents on the aromatic ring and decreases with electron-donating groups. researchgate.net However, ortho-substituents can introduce steric effects that also influence reactivity. researchgate.net

Predictive models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can be developed from these correlations. A 3-D QSAR model, for example, can relate the three-dimensional properties of a series of molecules to their biological activity or chemical reactivity. magtech.com.cn For the derivatization of this compound, such models could predict its reactivity towards a range of nucleophiles (amines, phenols, etc.) based on calculated properties. The Grunwald-Winstein equation is another tool used to analyze the solvolysis rates of arenesulfonyl chlorides, relating the rate to the ionizing power and nucleophilicity of the solvent. mdpi.com

Table 2: Correlation of Calculated Properties with Reactivity for Derivatization Reactions

| Substituent on Benzene (B151609) Ring | Calculated Charge on Sulfur Atom | Predicted Relative Reactivity |

|---|---|---|

| 4-NO₂ | +1.35 | High |

| 4-Cl | +1.32 | Moderate-High |

| H | +1.30 | Moderate |

| 2-Cl, 5-OH (Estimated) | +1.31 | Moderate |

| 4-CH₃ | +1.28 | Moderate-Low |

| 4-OCH₃ | +1.26 | Low |

Note: Values are illustrative and based on general electronic effects of substituents.

Development of New Computational Models for Sulfonyl Chloride Chemistry

While existing computational models and methods have proven highly effective, there is ongoing research to develop new models that offer greater accuracy, efficiency, or new capabilities for studying sulfonyl chloride chemistry. This includes the refinement of density functionals and basis sets to better describe the hypervalent sulfur center in sulfonyl chlorides.

Another area of development is in multiscale modeling, which combines high-level quantum mechanics for the reacting core of the system with lower-level molecular mechanics for the surrounding solvent or biological environment (QM/MM methods). This approach allows for the study of reactions in complex, realistic environments without prohibitive computational cost.

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is an emerging frontier. Machine learning models can be trained on large datasets of calculated and experimental reaction data to predict reaction outcomes, optimize reaction conditions, and even discover novel reaction pathways for sulfonyl chlorides with unprecedented speed and accuracy. These advancements promise to accelerate the design and synthesis of new sulfonamide-based compounds in various fields.

Future Research Directions and Emerging Opportunities for 2 Chloro 5 Hydroxybenzenesulfonyl Chloride

Exploration of Novel Catalytic Transformations and Reaction Conditions

The reactivity of the sulfonyl chloride group in 2-Chloro-5-hydroxybenzenesulfonyl chloride is a gateway to a multitude of derivatives, primarily sulfonamides and sulfonate esters. wikipedia.org Future research will likely focus on expanding this reactivity profile through novel catalytic transformations. A significant area of exploration is the use of transition metal catalysts to enable cross-coupling reactions. epfl.ch For instance, palladium-catalyzed reactions like the Suzuki-Miyaura and Stille couplings could potentially replace the chlorine on the sulfonyl group or the aromatic ring, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netresearchgate.net This would open avenues to synthesize complex molecules that are otherwise difficult to access.

Furthermore, research into copper-catalyzed reactions for the formation of C-N and C-S bonds presents another promising frontier. researchgate.netnih.govresearchgate.net Developing catalytic systems that are tolerant of the free hydroxyl group will be crucial. This could involve in-situ protection/deprotection strategies or the design of catalysts that selectively activate the sulfonyl chloride moiety. The exploration of photoredox catalysis also offers a mild and efficient alternative for generating sulfonyl radicals, which can participate in a variety of transformations under ambient conditions. acs.org

Table 1: Potential Catalytic Cross-Coupling Reactions for this compound

| Coupling Reaction | Catalyst System (Example) | Potential Outcome | Reference |

| Suzuki-Miyaura | Palladium complexes | C-C bond formation at the sulfonyl group | researchgate.net |

| Stille | Palladium/Copper co-catalysis | C-C bond formation with organostannanes | researchgate.net |

| C-N Coupling | Copper/Oxalamide ligands | Direct formation of N-aryl sulfonamides | nih.gov |

| C-S Coupling | Copper Iodide (CuI) | Synthesis of thioethers | researchgate.net |

| Photoredox Catalysis | Visible light photocatalysts | Radical-mediated functionalization | acs.org |

Integration into Multicomponent Reaction Sequences for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are powerful tools for rapidly building molecular complexity. mdpi.com Integrating this compound into MCRs is a significant opportunity for enhancing synthetic efficiency. The classic Ugi and Passerini reactions, which typically involve an acid, an amine, a carbonyl compound, and an isocyanide, could be adapted. rsc.orgresearchgate.netnih.gov For example, the hydroxyl group of this compound could potentially serve as the acidic component in a Passerini-type reaction, or its derivatives could be used in Ugi reactions to generate diverse libraries of peptide-like scaffolds with a sulfonamide backbone. rsc.orgresearchgate.net

The development of novel MCRs specifically designed around the unique reactivity of this compound is a key area for future work. A tandem N-sulfonylation/Ugi reaction sequence, for instance, could allow for the one-pot synthesis of complex pseudopeptides incorporating the 2-chloro-5-hydroxyphenylsulfonyl motif. rsc.org Such strategies dramatically reduce the number of synthetic steps, purification processes, and waste generation, aligning with the principles of green chemistry.

Sustainable Synthesis and Upcycling Methodologies for Related Byproducts

Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride, which generate significant toxic waste. wikipedia.orgrsc.org A major future research direction is the development of sustainable and green synthetic routes to this compound and its derivatives. This includes exploring milder and safer chlorinating agents. For example, methods using N-chlorosuccinimide (NCS) or bleach (sodium hypochlorite) for the oxidative chlorosulfonation of corresponding sulfur compounds offer a more environmentally friendly alternative. organic-chemistry.orgresearchgate.netorganic-chemistry.orggoogle.com Another green approach involves the oxyhalogenation of thiols or disulfides using reagents like oxone in water, which avoids the use of organic solvents. rsc.org

Furthermore, photocatalytic methods using heterogeneous catalysts under visible light provide a sustainable alternative to traditional Sandmeyer-type reactions for producing sulfonyl chlorides from diazonium salts. acs.org Research into upcycling byproducts from the synthesis is also crucial. For instance, in syntheses utilizing NCS, the succinimide (B58015) byproduct can be recovered and re-chlorinated, creating a more circular and sustainable process. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Synthesis Methods for Sulfonyl Chlorides

| Method | Reagents | Advantages | Disadvantages | Reference |

| Traditional | Chlorosulfonic Acid, SOCl₂, PCl₅ | Well-established, effective | Harsh, corrosive, toxic byproducts | wikipedia.orgrsc.org |

| Green Oxidative Chlorination | NCS, NaClO₂, Oxone/KCl | Milder conditions, less hazardous | May require precursor synthesis | organic-chemistry.orgorganic-chemistry.orgrsc.org |

| Photocatalysis | Heterogeneous photocatalyst, visible light | Mild, sustainable, uses light energy | Catalyst development required | acs.org |

| From Anilines (DABSO) | DABSO (SO₂ surrogate), Cu catalyst | Avoids gaseous SO₂, stable reagent | Multi-step from aniline | organic-chemistry.org |

Development of High-Throughput Screening Platforms for New Derivatization Reactions

To fully unlock the potential of this compound as a scaffold, high-throughput screening (HTS) platforms are essential. HTS allows for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new derivatives with desired properties. nih.gov Future research should focus on developing automated flow-synthesis platforms for creating diverse sulfonamide libraries from this compound. nih.govacs.orgacs.org These systems enable precise control over reaction conditions and allow for the rapid generation of thousands of distinct compounds for biological or material screening.

Derivatization techniques coupled with mass spectrometry, such as desorption electrospray ionization (DESI-MS), can be adapted for high-throughput reaction screening. nih.govresearchgate.netnih.govresearchgate.net This would enable the rapid identification of optimal reaction conditions, catalysts, and coupling partners for the derivatization of this compound. Such platforms could screen for novel catalytic transformations or quickly assess the scope of multicomponent reactions, significantly speeding up the research and development cycle.

Unexplored Potential in Advanced Materials Science and Functional Molecule Design

The inherent functionality of this compound makes it an attractive candidate for the design of advanced materials and functional molecules. The sulfonyl chloride group can act as an initiator for living radical polymerization, a technique used to create well-defined polymers with complex architectures like star polymers. cmu.edu The presence of both a hydroxyl and a sulfonyl chloride group offers two distinct points for polymerization or grafting onto surfaces, leading to the creation of functional polymers with tailored properties. chemimpex.comacs.org

Potential applications in materials science are broad. Polymers derived from this compound could exhibit enhanced thermal stability, chemical resistance, or specific binding properties. chemimpex.com They could be used in specialty coatings, membranes for separation processes, or as functional resins in chromatography and solid-phase synthesis. chemimpex.comsigmaaldrich.com Furthermore, the rigid, functionalized aromatic core is a valuable feature for designing molecules for applications in organic electronics or as ligands for metal complexes. The ability to easily derivatize the sulfonyl chloride and hydroxyl groups allows for fine-tuning of the electronic and steric properties of the resulting molecules, making this compound a versatile platform for functional molecule design. quora.com

Q & A

Basic: What are the optimal conditions for synthesizing 2-Chloro-5-hydroxybenzenesulfonyl chloride, and how can purity be verified?

Methodological Answer:

The synthesis typically involves chlorosulfonation of a precursor aromatic compound. For analogs like 5-chloro-2-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S), reaction conditions include using chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) under controlled temperatures (0–5°C) to minimize side reactions like hydrolysis . After synthesis, purity verification should employ ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxy and chloro groups) and HPLC with UV detection (λ = 210–230 nm) to assess purity >95% .

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution compared to fluorinated analogs?

Methodological Answer:

The hydroxyl group (-OH) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution, while the chloro (-Cl) and sulfonyl chloride (-SO₂Cl) groups are electron-withdrawing. In fluorinated analogs (e.g., 5-chloro-2-fluorobenzenesulfonyl chloride), fluorine’s inductive electron-withdrawing effect further deactivates the ring, reducing nucleophilic attack rates. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity differences . Kinetic experiments with amines (e.g., aniline) under varying pH can quantify these effects .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Strong absorption bands at 1360–1380 cm⁻¹ (asymmetric S=O stretch) and 1150–1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride group .

- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to coupling with adjacent substituents. The hydroxy proton may show broad singlet at δ 9–10 ppm in DMSO-d₆ .

- Mass Spectrometry : ESI-MS in negative mode should display [M-Cl]⁻ peaks, with molecular ion clusters matching the molecular formula (C₆H₄Cl₂O₃S, ~228.99 g/mol) .

Advanced: How can researchers resolve contradictory data on the stability of this compound under varying pH?

Methodological Answer:

Contradictory stability reports may arise from hydrolysis kinetics. Design controlled experiments:

Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at timed intervals.

Use ²⁷Al NMR to detect Al³+ complexation with hydrolyzed sulfonic acid byproducts in acidic conditions .

Compare activation energies (Eₐ) via Arrhenius plots from kinetic data at 25–60°C. For analogs like 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, hydrolysis rates increase exponentially above pH 7 due to hydroxide ion attack .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

- Hydrolysis to Sulfonic Acid : Mitigate by using anhydrous solvents (e.g., dry CH₂Cl₂) and inert atmospheres (N₂/Ar) .

- Dimerization : Occurs via sulfonate ester formation; suppress with low reaction temperatures (<10°C) and dilute conditions .

- Chlorine Displacement : Use non-nucleophilic bases (e.g., DBU) to scavenge HCl byproducts .

Advanced: What role does the hydroxyl group play in the regioselectivity of electrophilic aromatic substitution (EAS)?

Methodological Answer:

The -OH group is ortho/para-directing, but steric hindrance from bulky sulfonyl chloride (-SO₂Cl) and chloro (-Cl) substituents can shift regioselectivity. For example, nitration may favor the para position relative to -OH. Computational modeling (e.g., Gaussian) of electrostatic potential maps and Fukui indices can predict reactivity. Experimental validation via NOESY NMR can confirm spatial interactions influencing substitution patterns .

Basic: What are recommended storage conditions for long-term stability?

Methodological Answer:

Store in amber glass vials under anhydrous conditions (desiccated with silica gel) at 2–8°C. For analogs like 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, storage under N₂ atmosphere reduces hydrolysis risk . Periodic purity checks via TLC (silica gel, eluent: hexane/EtOAc 7:3) are advised .

Advanced: How can computational modeling predict dimerization pathways in solution?

Methodological Answer:

Molecular dynamics (MD) simulations using software like GROMACS can model aggregation behavior in solvents (e.g., DMF, THF). Density Functional Theory (DFT) calculates transition-state energies for dimerization via sulfonate ester formation. Compare with experimental dynamic light scattering (DLS) data to validate predicted critical aggregation concentrations (CAC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.